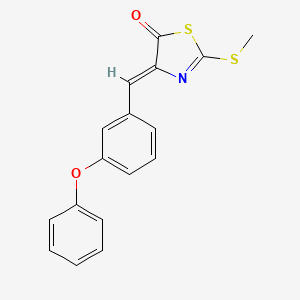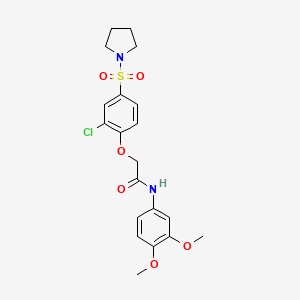![molecular formula C25H22N4O B5122173 (4-Phenylpiperazin-1-yl)[2-(pyridin-3-yl)quinolin-4-yl]methanone](/img/structure/B5122173.png)
(4-Phenylpiperazin-1-yl)[2-(pyridin-3-yl)quinolin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Phenylpiperazin-1-yl)[2-(pyridin-3-yl)quinolin-4-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a phenyl group and a quinoline moiety linked to a pyridine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylpiperazin-1-yl)[2-(pyridin-3-yl)quinolin-4-yl]methanone typically involves multi-step organic reactions. One common method includes the condensation of 4-phenylpiperazine with 2-(pyridin-3-yl)quinoline-4-carbaldehyde under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4-Phenylpiperazin-1-yl)[2-(pyridin-3-yl)quinolin-4-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine or quinoline moieties can be modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (4-Phenylpiperazin-1-yl)[2-(pyridin-3-yl)quinolin-4-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, this compound has been studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a candidate for drug development and pharmacological research.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It has shown promise in preliminary studies for treating neurological disorders and certain types of cancer.
Industry
Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (4-Phenylpiperazin-1-yl)[2-(pyridin-3-yl)quinolin-4-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Phenylpiperazin-1-yl)[2-(pyridin-2-yl)quinolin-4-yl]methanone
- (4-Phenylpiperazin-1-yl)[2-(pyridin-4-yl)quinolin-4-yl]methanone
- (4-Phenylpiperazin-1-yl)[2-(pyridin-3-yl)quinolin-3-yl]methanone
Uniqueness
Compared to similar compounds, (4-Phenylpiperazin-1-yl)[2-(pyridin-3-yl)quinolin-4-yl]methanone stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O/c30-25(29-15-13-28(14-16-29)20-8-2-1-3-9-20)22-17-24(19-7-6-12-26-18-19)27-23-11-5-4-10-21(22)23/h1-12,17-18H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTNWPISKWQXPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{3-chloro-4-[(3-nitrobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5122102.png)
![N~2~-(2,5-dichlorophenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5122116.png)
![1-Chloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-4-methylbenzene](/img/structure/B5122123.png)
![1-[4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]phenyl]pyrrolidin-2-one](/img/structure/B5122127.png)
![1-(4-benzylpiperidin-1-yl)-3-[(3,4,5-trimethoxyphenyl)methoxy]propan-2-ol;hydrochloride](/img/structure/B5122133.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5122138.png)
![2-[2-(2-Naphthalen-2-yloxyethylsulfanyl)benzimidazol-1-yl]acetic acid](/img/structure/B5122140.png)
![2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5122146.png)
![ETHYL 5-PHENYL-2-(2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE](/img/structure/B5122155.png)
![N-[2-[2-(4-chlorophenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]propan-2-amine;dihydrochloride](/img/structure/B5122164.png)
![2-(3-bromo-4-methoxyphenyl)-3-[(4-methyl-3-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5122192.png)


![2-[4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenoxy]propanoic acid](/img/structure/B5122211.png)
